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Compound of Interest

Compound Name: 3-Hydroxyoctanal

Cat. No.: B14362959

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
hydroxyoctanal, a bifunctional organic molecule containing both a hydroxyl and an aldehyde
group. Due to the limited availability of experimental data for this specific compound, this
document presents a combination of predicted spectroscopic values and experimental data
from a closely related analogue, 3,7-dimethyl-7-hydroxyoctanal. This information is intended to
serve as a valuable resource for the identification and characterization of 3-hydroxyoctanal in
various research and development settings.

Predicted Nuclear Magnetic Resonance (NMR) Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the
carbon-hydrogen framework of a molecule. As experimental NMR spectra for 3-
hydroxyoctanal are not readily available in the public domain, the following tables present
predicted *H and 3C NMR chemical shifts. These predictions were generated using
computational algorithms that analyze the molecule's structure to estimate the chemical
environment of each nucleus.

Table 1: Predicted *H NMR Spectroscopic Data for 3-Hydroxyoctanal
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Predicted Chemical Shift

Atom Position Multiplicity
(ppm)
H1 9.77 Triplet
H2 2.45 Multiplet
H3 4.05 Multiplet
H4 1.45 Multiplet
H5 1.30 Multiplet
H6 1.30 Multiplet
H7 1.30 Multiplet
H8 0.90 Triplet
OH Variable Singlet

Table 2: Predicted 13C NMR Spectroscopic Data for 3-Hydroxyoctanal

Atom Position

Predicted Chemical Shift (ppm)

C1 (CHO) 202.5

C2 (CH-2) 51.5

C3 (CH-OH) 68.0

C4 (CHz) 36.5

C5 (CHz) 25.0

C6 (CH2) 31.5

C7 (CH2) 22.5

C8 (CHs) 14.0
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Infrared (IR) Spectroscopy and Mass Spectrometry
(MS) Data of an Ahalog Compound

In the absence of experimental IR and MS data for 3-hydroxyoctanal, data for the structurally
similar compound, 3,7-dimethyl-7-hydroxyoctanal (CAS No. 107-75-5), is provided for
reference. The presence of the same core functional groups (aldehyde and hydroxyl) suggests
that the key spectral features will be comparable.

Table 3: Infrared (IR) Absorption Bands for 3,7-Dimethyl-7-hydroxyoctanal

Wavenumber (cm~?) Functional Group Assignment
3400 (broad) O-H stretch (alcohol)

2960-2850 C-H stretch (alkane)

2720 C-H stretch (aldehyde)

1725 C=0 stretch (aldehyde)

1465 C-H bend (alkane)

1375 C-H bend (alkane)

1150 C-O stretch (alcohol)

Data sourced from the NIST Chemistry WebBook for 7-hydroxy-3,7-dimethyloctanal.[1][2]

Table 4: Mass Spectrometry (MS) Fragmentation Data for 3,7-Dimethyl-7-hydroxyoctanal

m/z Interpretation
157 [M-CHs]*

139 [M-CH3-H20]*
124 [M-CsH-0]*

59 [C3H7O]*

43 [CsH7]*
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Data represents a simplified interpretation of the electron ionization mass spectrum of 7-
hydroxy-3,7-dimethyloctanal from the NIST Chemistry WebBook.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented. These protocols are based on standard laboratory practices for the analysis of small
organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry 5 mm NMR tube. Add a small
amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift
calibration.

e 1H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR
spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to
64, depending on the sample concentration.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to
the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify
the spectrum to singlets for each unique carbon atom.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shift scale using
the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total
Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.
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e Background Spectrum: Record a background spectrum of the empty spectrometer to
account for atmospheric CO2 and water vapor, as well as any instrumental artifacts.

o Sample Spectrum: Record the spectrum of the sample. The instrument software will
automatically ratio the sample spectrum against the background spectrum to produce the
final transmittance or absorbance spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct
infusion or coupled with a chromatographic separation technique like Gas Chromatography
(GC-MS) or Liquid Chromatography (LC-MS).

 lonization: lonize the sample molecules. Electron lonization (EIl) is a common technique for
GC-MS, while Electrospray lonization (ESI) is frequently used for LC-MS.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion
intensity versus m/z.

» Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 3-
hydroxyoctanal.

Disclaimer: The NMR data presented in this document is predicted and should be confirmed
with experimental data when available. The IR and MS data are from a structurally related
compound and are provided for comparative purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14362959#3-hydroxyoctanal-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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